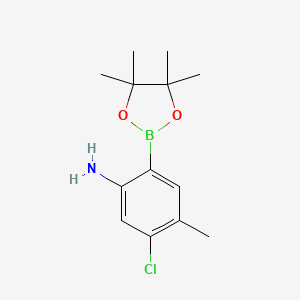

5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is likely a boronic acid derivative, which are commonly used in organic synthesis, especially in the Suzuki–Miyaura reaction . The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it might be used as a boron carrier suitable for neutron capture therapy .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through substitution reactions . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is obtained by a five-step substitution reaction .Molecular Structure Analysis

The molecular structure of this compound is likely determined by techniques such as MS, 1H NMR, 13C NMR, and FT-IR spectroscopy . The structure is then confirmed by X-ray single crystal diffraction .Chemical Reactions Analysis

The compound might be involved in various types of coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structure : Compounds similar to 5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been synthesized and characterized using various spectroscopic methods. The crystal structures of these compounds were confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations, showing consistency between the optimized molecular structures and the crystal structures obtained from X-ray single crystal diffraction (Qing-mei Wu et al., 2021).

Vibrational Properties Studies : In-depth vibrational properties studies of similar compounds were conducted, including reliable vibrational assignments based on characteristic vibrational absorption bands. These studies contribute to understanding the molecular behavior and interactions of such compounds (Qing-mei Wu et al., 2021).

Applications in Detection and Sensing

Hydrogen Peroxide Vapor Detection : Certain compounds with a boron ester group, similar to the one in the target compound, have been used in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. This application is significant in explosive detection, especially for peroxide-based explosives (Yanyan Fu et al., 2016).

Boronate-Based Fluorescence Probes : Related boronate ester compounds have been synthesized for detecting hydrogen peroxide. These compounds displayed various fluorescence responses towards H2O2, indicating their potential utility in sensitive detection applications (Emma V Lampard et al., 2018).

Electrochemical Applications

- Fluoride Shuttle Batteries : Boron-based compounds, akin to the compound of interest, have been evaluated as electrolyte additives in fluoride shuttle batteries (FSBs). These studies involve exploring the effects of the acidity strength of borates on the electrochemical compatibility of the system, demonstrating potential applications in battery technology (A. C. Kucuk et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to be used in the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

Based on its structural similarity to other compounds, it may be involved in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s likely that it plays a role in the borylation of alkylbenzenes, which can affect various biochemical pathways depending on the specific alkylbenzene involved .

Result of Action

Based on its potential role in borylation reactions, it may contribute to the formation of pinacol benzyl boronate, which can have various effects depending on the specific context .

Propiedades

IUPAC Name |

5-chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUOIFAPGOYXNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)

![N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2403849.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2403855.png)

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2403856.png)

![tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2403860.png)